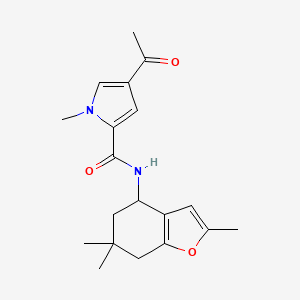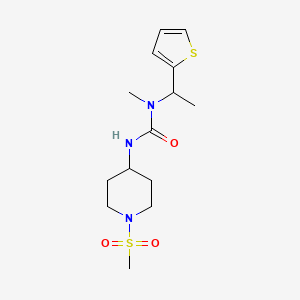
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea disrupts BCR signaling and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab. 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its high potency and selectivity for BTK. This makes it an attractive candidate for combination therapy with other drugs used in the treatment of B-cell malignancies. However, one limitation of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its complex synthesis method, which may limit its availability for researchers.
Zukünftige Richtungen
For the development of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea include combination therapy with other drugs and the evaluation in other types of cancer.
Synthesemethoden
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea can be synthesized using a multistep process that involves the coupling of several different chemical compounds. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in DMSO and other organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been extensively studied in preclinical models of B-cell malignancies. It has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11(13-5-4-10-21-13)16(2)14(18)15-12-6-8-17(9-7-12)22(3,19)20/h4-5,10-12H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNQWVNSVUIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)NC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

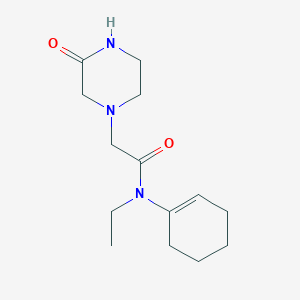
![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
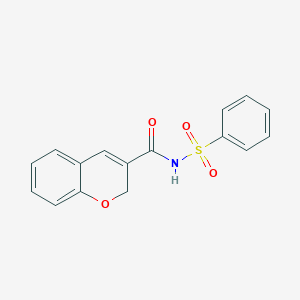
![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
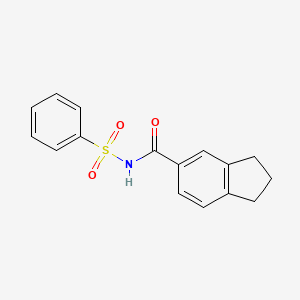
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)

